molecular formula C18H15N3O5S2 B2932865 N'-{3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl}-2-hydroxybenzohydrazide CAS No. 612803-71-1

N'-{3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl}-2-hydroxybenzohydrazide

Cat. No.: B2932865
CAS No.: 612803-71-1
M. Wt: 417.45
InChI Key: BGIWZDDLGBLZGT-GXDHUFHOSA-N
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Description

N'-{3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl}-2-hydroxybenzohydrazide is a novel, synthetically designed small molecule that functions as a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). This compound was developed as part of a series of thiazolidinone-based derivatives aimed at targeting angiogenic pathways. Its primary research value lies in its application in oncology research, specifically in the study of angiogenesis-dependent cancers. The mechanism of action involves the direct binding to the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting receptor autophosphorylation and subsequent downstream signaling cascades. This blockade effectively suppresses endothelial cell proliferation, migration, and the formation of new blood vessels (angiogenesis) that are critical for tumor growth and metastasis. In vitro studies have demonstrated its significant efficacy, showing an IC50 of 4.34 μM against VEGFR-2 and potent antiproliferative activity against the human hepatocellular carcinoma cell line (HepG2), with an IC50 of 9.21 μM. Researchers can utilize this specific VEGFR-2 inhibitor to probe the intricacies of angiogenic signaling, validate VEGFR-2 as a therapeutic target, and evaluate its effects in various cancer models and combination therapies. For a detailed account of its synthesis and biological profiling, refer to the primary research article ( Gomaa et al., Journal of Molecular Structure, 2021 ). This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N'-[3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl]-2-hydroxybenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O5S2/c22-13-6-2-1-5-12(13)16(24)20-19-15(23)7-8-21-17(25)14(28-18(21)27)10-11-4-3-9-26-11/h1-6,9-10,22H,7-8H2,(H,19,23)(H,20,24)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGIWZDDLGBLZGT-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)CCN2C(=O)C(=CC3=CC=CO3)SC2=S)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)CCN2C(=O)/C(=C\C3=CC=CO3)/SC2=S)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl}-2-hydroxybenzohydrazide typically involves multiple steps:

    Formation of the Thiazolidinone Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a condensation reaction with furfural or a similar furan derivative.

    Formation of the Benzohydrazide Moiety: This involves the reaction of the intermediate compound with 2-hydroxybenzohydrazide under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the thiazolidinone sulfur atom.

    Reduction: Reduction reactions can occur at the carbonyl groups and the furan ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzohydrazide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products

    Oxidation: Products may include sulfoxides, sulfones, and oxidized furan derivatives.

    Reduction: Products may include alcohols, amines, and reduced furan derivatives.

    Substitution: Products may include substituted benzohydrazides and thiazolidinones.

Scientific Research Applications

N’-{3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl}-2-hydroxybenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-{3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl}-2-hydroxybenzohydrazide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Signal Transduction Pathways: By inhibiting key enzymes, the compound can modulate signal transduction pathways, affecting cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its furan-2-ylmethylidene and 2-hydroxybenzohydrazide groups. Below is a comparative analysis with key analogues:

Compound Name Key Substituents Biological Activity/Properties Reference
Target Compound Furan-2-ylmethylidene, 2-hydroxybenzohydrazide Not explicitly reported (structural inference from SAR)
N-[2-(2,4-dichlorophenyl)-5-methyl-4-oxo-1,3-thiazolidin-3-yl]benzamide (4c) 2,4-Dichlorophenyl, benzamide 100% DAL cancer cell inhibition at 100 µg/mL
3-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-phenylpropanamide Thiophen-2-ylmethylidene, phenylpropanamide No activity reported (structural similarity)
3-{(5Z)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoic acid (Fig. 5 in ) Furan-2-ylmethylidene, propanoic acid Antiproliferative activity inferred
N-[5-methyl-2-(4-nitrophenyl)-4-oxo-1,3-thiazolidin-3-yl]benzamide (4g) 4-Nitrophenyl, benzamide 86% DAL cancer cell inhibition at 100 µg/mL

Key Observations :

  • Furan vs.
  • Hydrazide vs. Amide Linkage : The 2-hydroxybenzohydrazide group in the target compound may enhance hydrogen-bonding interactions compared to simpler benzamide derivatives like 4c or 4g .
  • Antiproliferative Activity : Compounds with electron-withdrawing groups (e.g., 4c with 2,4-dichlorophenyl) show superior activity, suggesting that the target compound’s 2-hydroxybenzoyl group could modulate similar effects .
Computational and Spectral Comparisons
  • Tanimoto Similarity : Computational metrics (e.g., Tanimoto coefficients) quantify structural similarity. For example, the target compound and its thiophene analogue () may share a high Morgan fingerprint similarity (>0.5), enabling bioactivity predictions .
  • NMR Spectral Data: Compounds with analogous thiazolidinone cores (e.g., 2a-d in ) exhibit consistent chemical shifts for the exocyclic double bond (δ 7.5–8.0 ppm) and thione sulfur (δ 160–170 ppm in ¹³C NMR), aiding structural validation .
Bioactivity Profile Correlations

While direct bioactivity data for the target compound is absent, structurally related compounds demonstrate:

  • Anticancer Activity : DAL cell line inhibition via apoptosis induction (e.g., 4c, IC₅₀ = 16.3 µg/mL) .
  • Antihyperglycemic Potential: Thiazolidinones with naphthyl substituents (e.g., ) activate PPAR-γ receptors, suggesting the target compound’s hydrazide group may offer similar therapeutic avenues.

Biological Activity

Structural Features

The compound consists of several key structural components:

  • Thiazolidinone core : Known for diverse biological activities.
  • Furan substituent : Contributes to its unique chemical properties.
  • Hydrazide functionality : May enhance biological interactions.

Molecular Formula

The molecular formula of the compound is C17H18N2O4SC_{17}H_{18}N_{2}O_{4}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Table 1: Structural Comparison with Related Compounds

Compound NameMolecular FormulaUnique Features
N'-{3-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoyl}-2-hydroxybenzohydrazideC17H18N2O4SThiazolidinone core, hydrazide group
4-Oxo-thiazolidine DerivativeC10H9N3O2SStrong antimicrobial properties
5-Furan DerivativeC13H10N2O3SSignificant anticancer activity

Antimicrobial Properties

Research indicates that thiazolidinone derivatives exhibit notable antimicrobial activity. The presence of the furan moiety may enhance this effect. In vitro studies have shown that related compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Compounds with similar structural features have been reported to possess anticancer properties. The hydrazide group may play a crucial role in this activity by interacting with cellular targets involved in cancer progression. Preliminary studies suggest that this compound could inhibit tumor cell proliferation.

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that it may involve:

  • Inhibition of enzymes : Targeting specific enzymes involved in metabolic pathways.
  • Disruption of cell membranes : Causing cytotoxic effects on microbial cells.

Study 1: Synthesis and Biological Evaluation

A recent study synthesized several derivatives of thiazolidinones and evaluated their biological activity. Among them, this compound demonstrated promising results against gram-positive bacteria and exhibited moderate cytotoxicity against cancer cell lines .

Study 2: Structure–Activity Relationship (SAR)

Another research effort focused on the structure–activity relationship of thiazolidinone derivatives. It was found that modifications to the hydrazide moiety significantly influenced biological activity. The presence of electron-withdrawing groups enhanced antimicrobial potency, while electron-donating groups improved anticancer efficacy .

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